molecular formula C28H27FN6O B11265399 1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone

1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone

Cat. No.: B11265399
M. Wt: 482.6 g/mol
InChI Key: INKVBISWADOENN-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a fluorophenyl group, among other features

Preparation Methods

The synthesis of 1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the fluorophenyl group. The final steps involve the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin ring system. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone can be compared with similar compounds such as:

Properties

Molecular Formula

C28H27FN6O

Molecular Weight

482.6 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one

InChI

InChI=1S/C28H27FN6O/c29-23-8-6-22(7-9-23)24-19-25-28-31-30-26(34(28)16-17-35(25)32-24)10-11-27(36)33-14-12-21(13-15-33)18-20-4-2-1-3-5-20/h1-9,16-17,19,21H,10-15,18H2

InChI Key

INKVBISWADOENN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)F

Origin of Product

United States

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